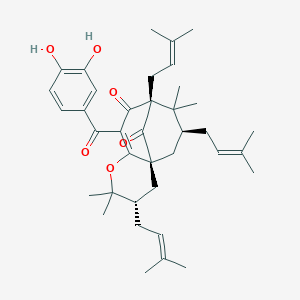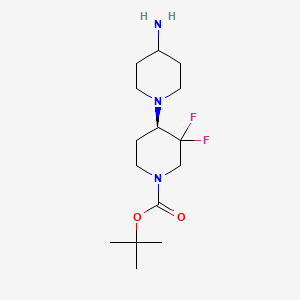![molecular formula C7H16Cl2N2 B13905313 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.1228 g/mol . This compound is often used in pharmaceutical research and has various applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the pyrrole ring: This can be achieved through the reaction of suitable amines with diketones or other carbonyl compounds.
Hydrogenation: The pyrrole ring is then hydrogenated to form the octahydro-pyrrolo structure.
Methylation: Introduction of the methyl group at the 2-position.
Formation of the dihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, this compound can be used to study the effects of specific molecular structures on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: : In medicine, this compound may be investigated for its potential therapeutic effects. It could be used in the development of new medications for various diseases.
Industry: : In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: This compound is similar in structure but lacks the dihydrochloride salt form.
Octahydro-pyrrolo[3,4-c]pyrrole: This compound lacks the methyl group at the 2-position.
trans-2-Methyl-pyrrolo[3,4-c]pyrrole: This compound lacks the octahydro structure.
Uniqueness: : trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific structural features, including the trans-configuration, the presence of the methyl group at the 2-position, and the dihydrochloride salt form
Propiedades
Fórmula molecular |
C7H16Cl2N2 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
Clave InChI |
NQSFFBGSZKBOTL-GPJOBVNKSA-N |
SMILES isomérico |
CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl |
SMILES canónico |
CN1CC2CNCC2C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)









![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
